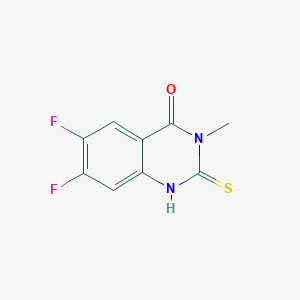
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C9H6F2N2OS and a molecular weight of 228.22 g/mol. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
作用機序
Target of Action
Quinazolinones are known to interact with a variety of biological targets. For instance, some quinazolinone derivatives have been found to inhibit enzymes like tyrosine kinases .
Mode of Action
The interaction of quinazolinones with their targets often results in the inhibition of the target’s function. For example, by inhibiting tyrosine kinases, quinazolinones can disrupt signal transduction pathways within cells .
Biochemical Pathways
The disruption of signal transduction pathways can have various downstream effects, including the inhibition of cell proliferation and induction of apoptosis, which is why some quinazolinones are studied for their potential as anticancer agents .
Pharmacokinetics
The ADME properties of quinazolinones can vary widely depending on their specific chemical structure. Some quinazolinones have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of quinazolinones can include the inhibition of cell proliferation and induction of apoptosis, as mentioned above .
Action Environment
The action, efficacy, and stability of quinazolinones can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
化学反応の分析
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and identify potential drug candidates.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
類似化合物との比較
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
6,7-Dimethoxy-4-quinazolinone: Known for its anticancer properties.
2-Methyl-4-quinazolinone: Studied for its antimicrobial activity.
4-Hydroxyquinazoline: Investigated for its anti-inflammatory effects. The uniqueness of this compound lies in its fluorine atoms and sulfanylidene group, which confer distinct chemical and biological properties compared to other quinazolinone derivatives.
特性
IUPAC Name |
6,7-difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c1-13-8(14)4-2-5(10)6(11)3-7(4)12-9(13)15/h2-3H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSSXWSFDZVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2NC1=S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














